[(1R,2S,5R,6S,7S,8R,9S,10S,11R)-10-acetyloxy-6,7,9,18-tetrahydroxy-12,12-dimethyl-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-6-yl]methyl acetate
Overview
Description
[(1R,2S,5R,6S,7S,8R,9S,10S,11R)-10-acetyloxy-6,7,9,18-tetrahydroxy-12,12-dimethyl-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-6-yl]methyl acetate is a naturally occurring labiate diterpene, primarily found in plants of the genus Rabdosia (Lamiaceae). This compound has been traditionally used in Chinese herbal medicine to treat inflammation and fever. It has gained scientific interest due to its potential anti-inflammatory and antitumor properties .
Scientific Research Applications
[(1R,2S,5R,6S,7S,8R,9S,10S,11R)-10-acetyloxy-6,7,9,18-tetrahydroxy-12,12-dimethyl-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-6-yl]methyl acetate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study diterpenoid synthesis and reactivity.
Biology: Investigated for its role in modulating inflammatory pathways.
Medicine: Potential therapeutic agent for inflammatory diseases and cancer.
Industry: Used in the development of natural product-based pharmaceuticals
Safety and Hazards
In case of inhalation, it is advised to move the victim into fresh air and give artificial respiration if needed. If Rabdophyllin H comes in contact with the skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water. In case of eye contact, rinse with pure water for at least 15 minutes .
Mechanism of Action
Target of Action
Rabdophyllin H is a compound derived from plants of the genus Rabdosia . These plants have been used in traditional Chinese medicine for their antitumor and anti-inflammatory properties
Mode of Action
It is known that compounds from the rabdosia genus have antitumor and anti-inflammatory effects . The exact mechanism by which Rabdophyllin H interacts with its targets and the resulting changes are subjects of ongoing research.
Biochemical Analysis
Biochemical Properties
Rabdophyllin H plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the production of inflammatory mediators such as tumor necrosis factor (TNF) by binding to specific receptors on the surface of cells . This interaction prevents the activation of signaling pathways that lead to inflammation. Additionally, Rabdophyllin H inhibits the release of histamine from mast cells, further reducing inflammation .
Cellular Effects
Rabdophyllin H exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Rabdophyllin H has been shown to inhibit the production of inflammatory mediators by binding to specific receptors on the surface of cells . This binding prevents the activation of signaling pathways that lead to inflammation. Furthermore, Rabdophyllin H affects gene expression by modulating the transcription of genes involved in inflammatory responses .
Molecular Mechanism
The molecular mechanism of Rabdophyllin H involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Rabdophyllin H binds to specific receptors on the surface of cells, preventing the activation of signaling pathways that lead to inflammation . This binding inhibits the production of inflammatory mediators such as tumor necrosis factor (TNF) and histamine . Additionally, Rabdophyllin H modulates gene expression by affecting the transcription of genes involved in inflammatory responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Rabdophyllin H have been observed to change over time. The compound’s stability and degradation have been studied to understand its long-term effects on cellular function. Rabdophyllin H has been shown to maintain its stability under specific storage conditions, with minimal degradation observed over time . Long-term studies have indicated that Rabdophyllin H continues to inhibit inflammatory responses in both in vitro and in vivo settings .
Dosage Effects in Animal Models
The effects of Rabdophyllin H vary with different dosages in animal models. Studies have shown that low doses of Rabdophyllin H effectively inhibit inflammatory responses without causing significant adverse effects . Higher doses may lead to toxic or adverse effects, including potential liver toxicity and gastrointestinal disturbances . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks .
Metabolic Pathways
Rabdophyllin H is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations to produce active metabolites . These metabolites contribute to the overall therapeutic effects of Rabdophyllin H by modulating metabolic flux and altering metabolite levels .
Transport and Distribution
Rabdophyllin H is transported and distributed within cells and tissues through specific transporters and binding proteins. The compound is absorbed into cells and distributed to various tissues, including the liver, kidneys, and spleen . Rabdophyllin H’s localization and accumulation within these tissues contribute to its therapeutic effects by targeting specific cellular processes .
Subcellular Localization
The subcellular localization of Rabdophyllin H plays a crucial role in its activity and function. Rabdophyllin H is primarily localized within the cytoplasm and endoplasmic reticulum of cells . This localization is facilitated by targeting signals and post-translational modifications that direct Rabdophyllin H to specific compartments or organelles . The compound’s presence within these subcellular compartments allows it to interact with key biomolecules and modulate cellular processes effectively .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [(1R,2S,5R,6S,7S,8R,9S,10S,11R)-10-acetyloxy-6,7,9,18-tetrahydroxy-12,12-dimethyl-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-6-yl]methyl acetate involves multiple steps, starting from simpler diterpenoid precursors. The key steps include:
Oxidation: Introduction of hydroxyl groups at specific positions.
Cyclization: Formation of the characteristic kaurane skeleton.
Acetylation: Addition of acetate groups to enhance stability and solubility.
Industrial Production Methods: Industrial production of this compound is typically achieved through extraction from Rabdosia species. The process involves:
Harvesting: Collection of leaves and stems from Rabdosia plants.
Extraction: Use of solvents like ethanol or ethyl acetate to extract the diterpenoids.
Purification: Techniques such as column chromatography to isolate this compound
Chemical Reactions Analysis
Types of Reactions: [(1R,2S,5R,6S,7S,8R,9S,10S,11R)-10-acetyloxy-6,7,9,18-tetrahydroxy-12,12-dimethyl-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-6-yl]methyl acetate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acetic anhydride for acetylation.
Major Products:
Oxidation: Formation of ketones and aldehydes.
Reduction: Regeneration of alcohols.
Substitution: Formation of esters and ethers
Comparison with Similar Compounds
Oridonin: Another diterpenoid from Rabdosia species with similar anti-inflammatory properties.
Ponicidin: Known for its antitumor activity.
Maoyerabdosin: Exhibits cytotoxic effects against cancer cells.
Uniqueness of [(1R,2S,5R,6S,7S,8R,9S,10S,11R)-10-acetyloxy-6,7,9,18-tetrahydroxy-12,12-dimethyl-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-6-yl]methyl acetate: this compound is unique due to its specific molecular structure, which allows it to effectively inhibit multiple inflammatory pathways. Its dual action of inhibiting both tumor necrosis factor production and histamine release sets it apart from other similar compounds .
Properties
IUPAC Name |
[(1R,2S,5R,6S,7S,8R,9S,10S,11R)-10-acetyloxy-6,7,9,18-tetrahydroxy-12,12-dimethyl-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-6-yl]methyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36O9/c1-12(25)31-11-22(29)14-6-7-15-21-9-5-8-20(3,4)16(21)18(33-13(2)26)24(30,32-10-21)23(15,17(14)27)19(22)28/h14-19,27-30H,5-11H2,1-4H3/t14-,15+,16-,17?,18+,19-,21-,22-,23-,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVHQFHGOUAXTG-NERXGCNGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1(C2CCC3C45CCCC(C4C(C(C3(C2O)C1O)(OC5)O)OC(=O)C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@]1([C@@H]2CC[C@H]3[C@]45CCCC([C@H]4[C@@H]([C@]([C@@]3([C@@H]1O)C2O)(OC5)O)OC(=O)C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00907969 | |
Record name | 7,14,15,16-Tetrahydroxy-7,20-epoxykaurane-6,17-diyl diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00907969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102641-82-7 | |
Record name | Rabdophyllin H | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102641827 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7,14,15,16-Tetrahydroxy-7,20-epoxykaurane-6,17-diyl diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00907969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Rabdophyllin H and where is it found?
A1: Rabdophyllin H is a kaurane-type diterpenoid isolated from the dry leaves of the Isodon macrophylla (formerly known as Rabdosia macrophylla) plant. [, ] This plant is known for containing various diterpenoids with potential biological activities.
Q2: What is the molecular formula and structure of Rabdophyllin H?
A2: Rabdophyllin H has a molecular formula of C24H36O9 and a molecular weight of 468.5. [] Its structure has been elucidated using spectroscopic data and X-ray crystallography. The crystal structure belongs to the monoclinic system, space group C2. []
Q3: What are the reported biological activities of Rabdophyllin H?
A3: Rabdophyllin H has shown in vitro cytotoxicity against QGY-7703 Heptoma cells. [] This suggests potential antitumor activity, although further research is needed to confirm this and explore its mechanism of action.
Q4: What are the potential research directions for Rabdophyllin H?
A4: Future research could focus on:
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